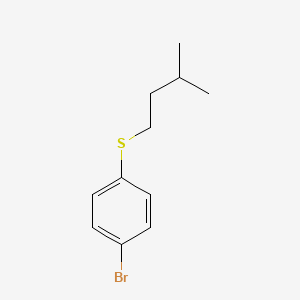

1-Bromo-4-isopentylthiobenzene

Overview

Description

1-Bromo-4-isopentylthiobenzene is not directly mentioned in the provided papers. However, the papers do discuss various brominated benzene derivatives, which can offer insights into the chemical behavior and properties that might be expected from 1-Bromo-4-isopentylthiobenzene. Brominated benzenes are a class of aromatic compounds that have one or more bromine atoms attached to the benzene ring. These compounds are often used as intermediates in the synthesis of other chemicals, including pharmaceuticals, dyes, and materials for organic electronics .

Synthesis Analysis

The synthesis

Scientific Research Applications

Synthesis and Characterization

Research on bromobenzene derivatives often focuses on their synthesis and characterization due to their importance as intermediates in the production of medicinal agents, dyes, and organic materials. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene showcases methodologies applicable to synthesizing bromobenzene derivatives, emphasizing high yields and purity, characterized by IR and NMR spectrometry (Jiaming Xuan et al., 2010).

Application in Organic Transformations

Bromobenzene derivatives are pivotal in various organic transformations, serving as precursors for creating complex molecular structures. Efficient methods offering access to synthetically valuable dibromobenzenes underline the role of these compounds in reactions based on intermediate formation of benzynes, highlighting their utility in organic synthesis (V. Diemer et al., 2011).

Role in Polymer Solar Cells

Research on the addition of bromobenzene derivatives to polymer solar cells' active layers, such as the study on 4-bromo-2-fluoromethoxybenzene, illustrates the potential for these compounds to improve the electron transfer process, enhancing the efficiency of solar cells. This research demonstrates the broader applicability of bromobenzene derivatives in materials science and renewable energy technologies (G. Fu et al., 2015).

Medicinal Chemistry and Drug Design

Bromobenzene derivatives serve as key intermediates in the synthesis of biologically active compounds. Studies on their conversion into carbothioamide intermediates, for example, highlight their importance in developing pharmaceuticals and the versatility of bromobenzene derivatives in drug synthesis (Qinqin Wang et al., 2016).

properties

IUPAC Name |

1-bromo-4-(3-methylbutylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrS/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMXDMPDHXQXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501204 | |

| Record name | 1-Bromo-4-[(3-methylbutyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-isopentylthiobenzene | |

CAS RN |

76542-20-6 | |

| Record name | 1-Bromo-4-[(3-methylbutyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

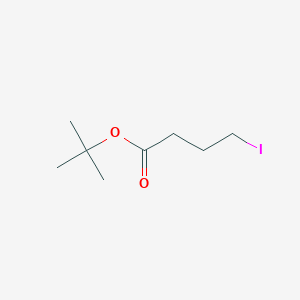

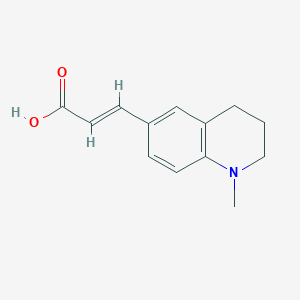

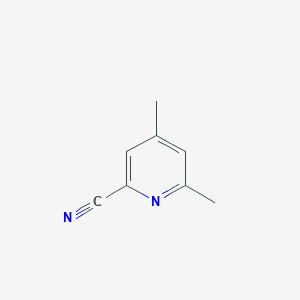

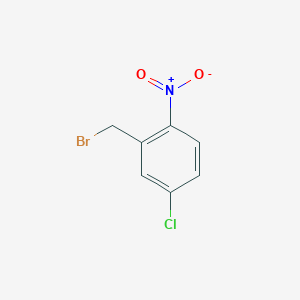

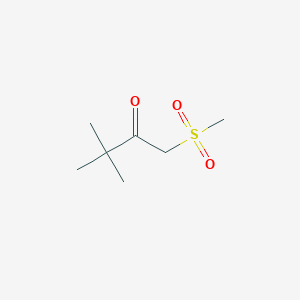

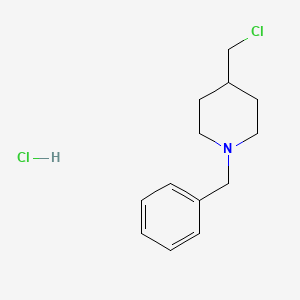

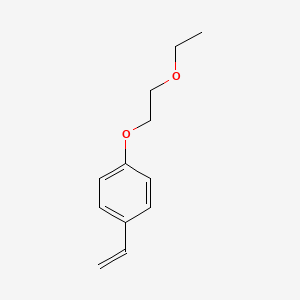

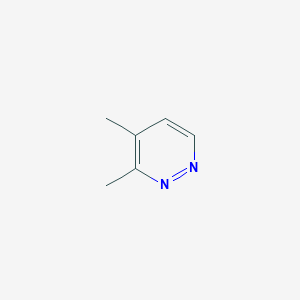

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.